molecular formula C19H15N3O2 B13730962 2,6-Bis(4-aminophenoxy)-benzonitrile

2,6-Bis(4-aminophenoxy)-benzonitrile

Cat. No.: B13730962
M. Wt: 317.3 g/mol
InChI Key: ZPLQFLCROMALPE-UHFFFAOYSA-N
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Description

2,6-Bis(4-aminophenoxy)-benzonitrile is an aromatic diamine compound that has gained attention in the field of polymer chemistry. This compound is known for its unique structure, which includes two aminophenoxy groups attached to a benzonitrile core. The presence of these functional groups makes it a valuable monomer for the synthesis of high-performance polymers, particularly polyimides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-aminophenoxy)-benzonitrile typically involves a multi-step process. One common method starts with the nitration of 2,6-dichlorobenzonitrile to introduce nitro groups at the 4-position of the phenoxy rings. This is followed by a reduction step to convert the nitro groups to amino groups, resulting in the formation of this compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-aminophenoxy)-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) are used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-aminophenoxy)-benzonitrile primarily involves its ability to form strong covalent bonds with other monomers, leading to the formation of high-molecular-weight polymers. The amino groups participate in polycondensation reactions with dianhydrides, resulting in the formation of polyimide chains. These polymers exhibit excellent thermal and chemical stability due to the rigid aromatic backbone and the presence of imide linkages.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-aminophenoxy)-benzonitrile is unique due to its benzonitrile core, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of specialized polyimides with tailored properties for specific applications.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

2,6-bis(4-aminophenoxy)benzonitrile

InChI

InChI=1S/C19H15N3O2/c20-12-17-18(23-15-8-4-13(21)5-9-15)2-1-3-19(17)24-16-10-6-14(22)7-11-16/h1-11H,21-22H2

InChI Key

ZPLQFLCROMALPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)N)C#N)OC3=CC=C(C=C3)N

Origin of Product

United States

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